molecular formula C20H16N2O4S2 B2769547 4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine CAS No. 627833-40-3

4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2769547
CAS No.: 627833-40-3
M. Wt: 412.48
InChI Key: NDLPLJZTZZWVOC-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of aromatic rings, a sulfonyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactionsThe final step involves the coupling of the 4-methoxyphenyl group under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is unique due to its combination of functional groups and aromatic rings, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a benzenesulfonyl moiety and a thiophene ring, which may interact with various biological targets. This article aims to explore the biological activity of this compound, supported by research findings and case studies.

Chemical Structure

The structural formula of this compound can be represented as follows:

C20H16N2O4S2\text{C}_{20}\text{H}_{16}\text{N}_2\text{O}_4\text{S}_2

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors within biological pathways. The presence of the oxazole and thiophene rings suggests potential for binding to various molecular targets, which could lead to inhibition or activation of biological functions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, benzenesulfonamide derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of this compound in this context requires further investigation but suggests a potential role in cancer therapeutics.

Antimicrobial Properties

Compounds containing thiophene and sulfonamide groups have demonstrated antimicrobial activities. Research indicates that these compounds can inhibit bacterial growth by disrupting cellular processes. The precise antimicrobial spectrum and effectiveness of this compound against specific pathogens remain to be elucidated.

Enzyme Inhibition

The compound's structure may allow it to act as an enzyme inhibitor. For example, similar compounds have been reported to inhibit enzymes such as carbonic anhydrase and various kinases, which play critical roles in metabolic pathways. Future studies should focus on identifying specific enzymes affected by this compound.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various benzenesulfonamide derivatives on human cancer cell lines. The results indicated that compounds with similar structural motifs significantly reduced cell viability through apoptosis induction.
  • Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of thiophene-containing compounds against Gram-positive and Gram-negative bacteria. Results showed promising inhibitory effects, suggesting that modifications in the structure could enhance activity.
  • Enzyme Inhibition : Research on enzyme inhibitors derived from oxazole and thiophene frameworks revealed that these compounds could effectively inhibit key metabolic enzymes. Further investigation into the specific interactions with this compound is warranted.

Data Table: Comparison of Biological Activities

Activity TypeSimilar CompoundsObserved EffectsReferences
AnticancerBenzenesulfonamidesInduced apoptosis in cancer cells
AntimicrobialThiophene derivativesInhibited growth of bacteria
Enzyme InhibitionOxazole derivativesBlocked metabolic enzyme activity

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4-methoxyphenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S2/c1-25-15-11-9-14(10-12-15)21-19-20(22-18(26-19)17-8-5-13-27-17)28(23,24)16-6-3-2-4-7-16/h2-13,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLPLJZTZZWVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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